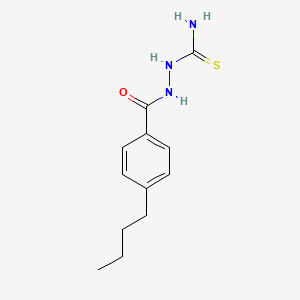![molecular formula C20H24N2O2S B4856810 ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4856810.png)
ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate, also known as EPCBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the thioamide family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of proteins that regulate gene expression. Inhibition of these enzymes and proteins may contribute to the anti-inflammatory and anti-cancer properties of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate.
Biochemical and Physiological Effects
ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate inhibits the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate reduces inflammation and tumor growth in animal models. ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has also been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be determined using various analytical techniques. ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has also been shown to be stable under various conditions, making it suitable for use in various experimental settings. However, ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has some limitations for lab experiments. It is not very water-soluble, which may limit its use in certain experiments. ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate also has limited solubility in organic solvents, which may limit its use in certain synthetic reactions.
Direcciones Futuras
There are several future directions for research on ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate. One direction is the development of novel drugs based on the structure of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate. ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has been shown to possess anti-inflammatory and anti-cancer properties, and further research may lead to the development of more potent and selective drugs. Another direction is the study of the mechanism of action of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate. The exact targets and pathways involved in the biological effects of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate are not fully understood, and further research may lead to a better understanding of its mode of action. Finally, the study of the pharmacokinetics and pharmacodynamics of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate is an important direction for future research. Understanding how ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate is absorbed, distributed, metabolized, and excreted in the body will be crucial for the development of safe and effective drugs based on this compound.
Conclusion
In conclusion, ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using various methods and has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate, including the development of novel drugs, the study of its mechanism of action, and the study of its pharmacokinetics and pharmacodynamics.
Aplicaciones Científicas De Investigación
Ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In medicinal chemistry, ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has been used as a lead compound for the development of novel anti-inflammatory drugs. In biochemistry, ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has been used to study protein-ligand interactions and to design new drugs that target specific proteins. In pharmacology, ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate has been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
ethyl 4-(4-phenylbutylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-2-24-19(23)17-11-13-18(14-12-17)22-20(25)21-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRQCTOASHUVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(4-phenylbutyl)carbamothioyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyethyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4856731.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4856759.png)
![3-methyl-1-oxo-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4856775.png)
![8,9-dimethyl-2-phenyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856778.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(4-chlorophenoxy)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4856807.png)

![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)
![3-(benzylsulfonyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4856841.png)
![methyl 3-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B4856847.png)
![4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4856854.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoate](/img/structure/B4856855.png)
![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4856859.png)